molecular formula C9H15NO B14647173 3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one CAS No. 51479-89-1

3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one

Cat. No.: B14647173
CAS No.: 51479-89-1
M. Wt: 153.22 g/mol
InChI Key: JXHGAYUAKZNDDZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 3-methyl-4-chlorobutan-2-one with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine structure.

    2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Another compound featuring a pyrrolidine ring, used in pharmaceutical research.

Uniqueness

3-Methyl-4-(pyrrolidin-1-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an enone moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyrrolidine derivatives.

Properties

CAS No.

51479-89-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-8(9(2)11)7-10-5-3-4-6-10/h7H,3-6H2,1-2H3

InChI Key

JXHGAYUAKZNDDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1)C(=O)C

Origin of Product

United States

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